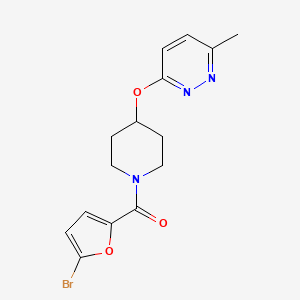

(5-Bromofuran-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O3/c1-10-2-5-14(18-17-10)21-11-6-8-19(9-7-11)15(20)12-3-4-13(16)22-12/h2-5,11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXNBMGTYQZSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Bromofuran-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that exhibits significant potential in various biological applications. With its unique structural features, including a brominated furan ring and a piperidine moiety, this compound belongs to a class of heterocyclic compounds known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring containing oxygen. |

| Bromine Substitution | Enhances biological activity through increased reactivity. |

| Piperidine Moiety | A six-membered ring containing nitrogen, contributing to its pharmacological properties. |

| Pyridazine Linkage | Adds to the complexity and potential interactions with biological targets. |

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple nitrogen atoms and functional groups suggests that this compound may modulate the activity of various biological pathways.

- Binding Affinity : Interaction studies indicate that this compound has a high binding affinity to specific enzymes, potentially inhibiting their activity.

- Metabolic Pathways : The compound may undergo metabolic transformations that enhance or alter its biological effects within the body.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly in inhibiting tumor growth and angiogenesis:

- In Vitro Studies : The compound demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be approximately 8.47 µM for MCF-7 and 9.22 µM for HeLa cells after 72 hours of treatment .

| Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM after 72h |

|---|---|---|

| MCF-7 | 8.47 | 15.05 |

| HeLa | 9.22 | 30.38 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness against resistant strains highlights its potential as an antibiotic agent in treating infections that are difficult to manage with conventional antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (5-Bromofuran-2-yl)(4-(6-(4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone | Furan ring, bromine substitution, multiple nitrogen heterocycles | Antitumor, antimicrobial | Complex multi-cyclic structure |

| 5-Bromopyridin-2(3H)-one | Brominated pyridine | Varies by derivative | Lacks piperazine |

| (4-Aminopyridazinyl)(piperazinyl)methanone | Piperazine core | Varies by derivative | Lacks furan ring |

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound in preclinical settings:

- Study on Anticancer Activity : A study demonstrated that the compound effectively inhibited angiogenesis in tumor tissues through CAM assays, showing significant promise as an anticancer agent .

- Antimicrobial Efficacy Study : Research indicated that the compound exhibited strong antibacterial effects against MRSA strains, suggesting its utility in developing new antibiotics .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

Key Analog 1: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3)

- Core: Methanone linked to a piperazine ring and chloropyrimidine.

- Substituents : Chlorine (pyrimidine), methyltriazole (phenyl), and methylpiperazine.

- Comparison: The pyridazine in the target compound vs. Pyridazine’s nitrogen orientation may enhance π-π stacking in hydrophobic pockets. Bromine (furan) vs. chlorine (pyrimidine): Bromine’s larger atomic radius and polarizability could strengthen halogen bonding but reduce solubility compared to chlorine .

Key Analog 2: 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

- Core : Pyrazole ring with bromophenyl and fluorophenyl substituents.

- Substituents: Bromine (phenyl), fluorine (phenyl), and ethanone.

- Comparison: The pyrazole core vs. methanone-piperidine-pyridazine system suggests divergent biological targets. Pyrazoles are common in cyclooxygenase inhibitors, whereas methanone derivatives are explored in kinase inhibitors.

Key Observations :

- Solubility : The target compound’s bromofuran and pyridazine-piperidine system likely reduces aqueous solubility compared to pyrazole analogs.

- Bioactivity : Chlorine in w3 may confer slightly higher potency (lower IC50) due to optimal size for target binding, whereas bromine’s bulkiness in the target compound balances affinity and pharmacokinetics.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (5-Bromofuran-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone?

- Answer : Utilize coupling reactions between the bromofuran and piperidinyl-pyridazine intermediates. Sodium hydride (NaH) in tetrahydrofuran (THF) is effective for activating hydroxyl groups in intermediates (e.g., benzyloxy or methoxy substituents) for substitution or elimination reactions . For the pyridazin-3-yl-oxy-piperidine moiety, consider nucleophilic aromatic substitution (SNAr) under anhydrous conditions with catalytic bases.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Answer : Use a combination of 1H/13C-NMR to confirm substituent positions and stereochemistry. HPLC (C18 column, 254 nm detection) with retention time analysis (e.g., 13.0–13.5 minutes for similar methanones) ensures >95% purity . Elemental analysis (C, H, N) is critical, but discrepancies between calculated and observed values (e.g., ±0.3% for carbon) may arise due to hydration or residual solvents .

Q. What are the optimal storage conditions to maintain compound stability?

- Answer : Store at –20°C under inert gas (argon/nitrogen) in amber vials to prevent photodegradation of the bromofuran moiety. Monitor for hydrolysis of the piperidinyl-oxy linkage using periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictions in analytical data (e.g., NMR vs. elemental analysis) be resolved?

- Answer : If NMR confirms structure but elemental analysis deviates (e.g., nitrogen content mismatch), perform mass spectrometry (HRMS) to identify impurities or hydration. For HPLC peak anomalies, use Kovacs retention indices with n-paraffin standards to verify compound identity . Cross-validate with FTIR to detect functional group inconsistencies .

Q. What mechanistic insights exist for the reactivity of the pyridazin-3-yl-oxy-piperidine group?

- Answer : The pyridazine ring’s electron-deficient nature facilitates SNAr reactions at the 3-position. Computational studies (DFT) suggest the 6-methyl group sterically hinders para-substitution, directing reactivity to the meta position . Experimental validation via kinetic isotope effects or Hammett plots is recommended for mechanistic confirmation.

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

- Answer : Synthesize analogs with:

- Varying halogens (e.g., Cl, I) on the furan to modulate lipophilicity.

- Piperidine substitutions (e.g., 4-fluoro, 4-cyano) to alter pharmacokinetics.

Test in in vitro antibacterial assays (e.g., MRSA) given the known antibiotic activity of 2(5H)-furanones . Use molecular docking to predict binding to bacterial targets (e.g., penicillin-binding proteins).

Q. What experimental designs are suitable for evaluating metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.